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molecular formula C13H14N2O3S B8290058 5-Thiazolecarboxamide, 4-methyl-2-(3,4-dimethoxyphenyl)- CAS No. 82875-38-5

5-Thiazolecarboxamide, 4-methyl-2-(3,4-dimethoxyphenyl)-

Cat. No. B8290058
M. Wt: 278.33 g/mol
InChI Key: KUUQMVAMUVEWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04558059

Procedure details

Into a mixed solution of 50 ml of aqueous 28% ammonia and 450 ml of ethanol, 15.4 g of ethyl 2-(3,4-dimethoxyphenyl)-4-methylthiazole-5carboxylate which had been prepared by heating a mixture of 3,4-dimethoxybenzamide, ethyl α-chloroacetoacetate and n-butyl alcohol under a reflux for 5 hours was dissolved, and the solution was left at room temperature for 7 days. After condensing the solution to solid under a reduced pressure, the thus obtained residue was recrystallized from an aqueous ethanolic solution to obtain the object as colourless minute aciculate melting at 218° to 219.5° C. in an amount of 9.0 g corresponding to the yield of 65%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N.[CH3:2][O:3][C:4]1[CH:5]=[C:6]([C:12]2[S:13][C:14]([C:18]([O:20]CC)=O)=[C:15]([CH3:17])[N:16]=2)[CH:7]=[CH:8][C:9]=1[O:10][CH3:11].COC1C=C(C=CC=1OC)C([NH2:30])=O.ClC(C(C)=O)C(OCC)=O>C(O)CCC.C(O)C>[CH3:2][O:3][C:4]1[CH:5]=[C:6]([C:12]2[S:13][C:14]([C:18]([NH2:30])=[O:20])=[C:15]([CH3:17])[N:16]=2)[CH:7]=[CH:8][C:9]=1[O:10][CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
15.4 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C=1SC(=C(N1)C)C(=O)OCC
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)N)C=CC1OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
a reflux for 5 hours
Duration
5 h
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
After condensing the solution to solid under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the thus obtained residue was recrystallized from an aqueous ethanolic solution
CUSTOM
Type
CUSTOM
Details
to obtain the object as colourless minute aciculate melting at 218° to 219.5° C. in an amount of 9.0 g corresponding to the yield of 65%

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
Smiles
COC=1C=C(C=CC1OC)C=1SC(=C(N1)C)C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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